molecular formula C18H22N2O3S B5725292 N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

Cat. No. B5725292
M. Wt: 346.4 g/mol
InChI Key: FUQRITMHEPCHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, commonly known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

NS-398 selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
NS-398 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, NS-398 induces apoptosis by activating caspases and suppressing anti-apoptotic proteins. In immune cells, NS-398 reduces the production of cytokines and chemokines, which are responsible for inflammation. In neuronal cells, NS-398 reduces oxidative stress and inflammation, which are associated with neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

NS-398 has several advantages for lab experiments, such as its selective inhibition of COX-2, which allows for the study of the specific effects of COX-2 inhibition. However, NS-398 has some limitations, such as its potential toxicity and off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of NS-398, such as its potential applications in combination therapy with other drugs, its effects on different cell types and tissues, and its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to understand the long-term effects of NS-398 and its potential side effects.

Synthesis Methods

NS-398 can be synthesized through a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with methylsulfonyl chloride, followed by the coupling of the resulting product with N-phenylglycine. The final compound is obtained after purification and characterization through various techniques such as chromatography and spectroscopy.

Scientific Research Applications

NS-398 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, NS-398 has been shown to inhibit the growth of various cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, NS-398 has been found to reduce inflammation by inhibiting the production of prostaglandins and cytokines. In neurodegenerative disorders, NS-398 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14(2)15-9-11-17(12-10-15)20(24(3,22)23)13-18(21)19-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQRITMHEPCHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-phenylacetamide

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